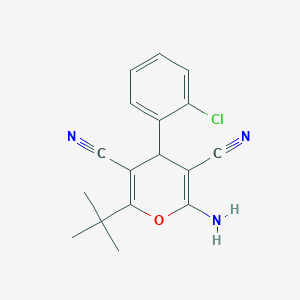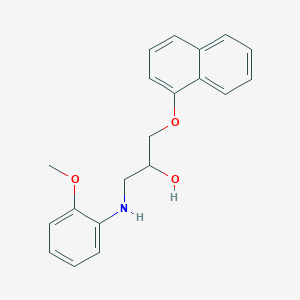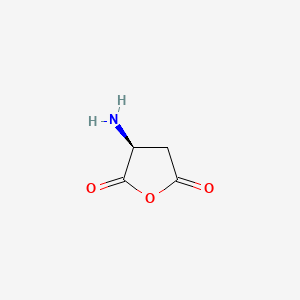![molecular formula C3H7O4P B3328369 [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid CAS No. 45629-00-3](/img/structure/B3328369.png)
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid
Overview
Description
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid is a phosphonic acid derivative containing an epoxide ring. This compound is known for its chemical reactivity due to the strained epoxide ring, which lends it significant biological and chemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid typically involves the reaction of an appropriate epoxide precursor with a phosphonic acid derivative. One common method includes the use of (2R,3R)-3-methyloxirane as the starting material, which is reacted with phosphonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Phosphonates: Produced through nucleophilic substitution reactions.
Scientific Research Applications
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid involves its interaction with biological molecules, particularly enzymes. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This mechanism is similar to that of other epoxide-containing compounds, which are known to act as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid: A stereoisomer with similar chemical properties but different biological activity.
[(2S,3R)-3-Methyloxiran-2-yl]phosphonic acid: Another stereoisomer with distinct reactivity and applications.
Uniqueness
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
IUPAC Name |
[(2R,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)




